ethyl 4-(2-bromo-5-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 4-(2-bromo-5-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H19BrN2O4 and its molecular weight is 383.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.05282 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Synthetic Approaches : Research has developed multiple methodologies for synthesizing pyrimidine derivatives, showcasing their potential in producing compounds with significant biological activities. For example, one method involves the reaction of ethyl acetoacetate, thiourea, and aromatic aldehyde to produce ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. These compounds are then further reacted to create a variety of derivatives, indicating the versatility of pyrimidine synthesis (Youssef & Amin, 2012).
Crystal Structure Analysis : The crystal structures of related compounds, such as ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been determined. This analysis is crucial for understanding the conformational dynamics and molecular interactions that may influence biological activity (Kurbanova et al., 2009).
Applications in Antiviral and Antimicrobial Research
Antiviral Activity : Certain pyrimidine derivatives exhibit marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), indicating their potential as antiretroviral agents. For example, 5-substituted 2,4-diaminopyrimidine derivatives have shown promise in cell culture studies for their ability to inhibit retrovirus replication without significant cytotoxicity (Hocková et al., 2003).
Antimicrobial Activity : The synthetic and biological evaluation of novel pyrimidine derivatives, including their antimicrobial properties, has been a significant area of research. For instance, certain compounds have shown effectiveness against a range of bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Shastri & Post, 2019).
Potential in Material Science
- Thermodynamic Properties : The combustion energies and enthalpies of formation for various pyrimidine esters have been determined, providing insight into their potential applications in material science. Such thermodynamic properties are essential for understanding the stability and reactivity of these compounds under different conditions (Klachko et al., 2020).
Properties
IUPAC Name |
ethyl 4-(2-bromo-5-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-4-22-10-6-7-12(17)11(8-10)14-13(15(20)23-5-2)9(3)18-16(21)19-14/h6-8,14H,4-5H2,1-3H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYSDLRQOHLXTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C2C(=C(NC(=O)N2)C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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